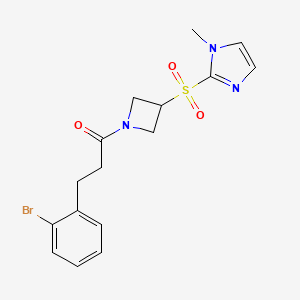![molecular formula C16H15ClN4O3S B2842561 4-[4-(5-氯嘧啶-2-基)氧基哌啶-1-基]磺酰基苯甲腈 CAS No. 2415621-65-5](/img/structure/B2842561.png)
4-[4-(5-氯嘧啶-2-基)氧基哌啶-1-基]磺酰基苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunomodulatory effects. It was first synthesized by Pfizer in 2003 and has since been investigated for its potential use in the treatment of various autoimmune diseases.
科学研究应用
Antidiabetic Clinical Candidate
“BMS-903452” is an antidiabetic clinical candidate that targets G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Stimulating Glucose-Dependent Insulin Release
This compound has been shown to stimulate glucose-dependent insulin release by direct action in the pancreas . This makes it a potential treatment for type 2 diabetes, a disease characterized by insufficient glycemic control due to insulin resistance and insufficient insulin secretion from the pancreas .
Promoting Secretion of the Incretin GLP-1
“BMS-903452” has also been shown to promote the secretion of the incretin GLP-1 by action in the gastrointestinal tract . Incretins are a group of metabolic hormones that stimulate a decrease in blood glucose levels.
Potential New Treatment for Type 2 Diabetes
The dual mechanism of action of “BMS-903452” (stimulating glucose-dependent insulin release and promoting secretion of the incretin GLP-1) has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Efficacy in Rodent Models of Diabetes
“BMS-903452” has been found to be efficacious in both acute and chronic in vivo rodent models of diabetes . This suggests that it could potentially be effective in treating diabetes in humans as well.
Increase in Total GLP-1 Plasma Levels
In a single ascending dose study in normal healthy humans, dosing of “BMS-903452” showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels . This indicates that the compound could potentially be used to increase GLP-1 levels in the human body, which could have beneficial effects for individuals with type 2 diabetes.
作用机制
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of the incretin axis , which is a biochemical pathway that plays a crucial role in glucose homeostasis . The incretin hormones, such as GLP-1, enhance insulin secretion from the pancreas in a glucose-dependent manner . This results in improved glycemic control, making GPR119 agonists a promising therapeutic strategy for type 2 diabetes .
Pharmacokinetics
The compound BMS-903452, a potent and selective GPR119 agonist, was efficacious in both acute and chronic in vivo rodent models of diabetes . Dosing of BMS-903452 in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels . .
Result of Action
The activation of GPR119 by the compound leads to the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . This results in improved glycemic control, which is beneficial for the management of type 2 diabetes .
属性
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S/c17-13-10-19-16(20-11-13)24-14-5-7-21(8-6-14)25(22,23)15-3-1-12(9-18)2-4-15/h1-4,10-11,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSXBHLOJJJLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

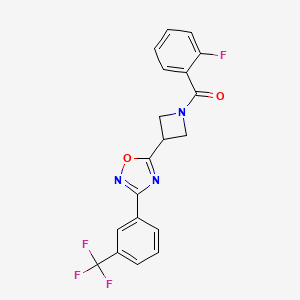
![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2842481.png)
![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2842482.png)
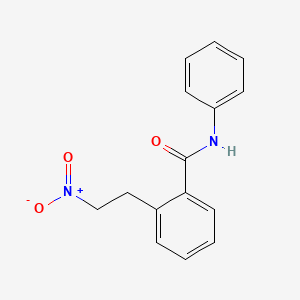
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2842484.png)
![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842487.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanone](/img/structure/B2842489.png)
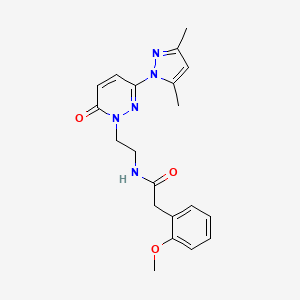
![2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2842495.png)
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2842496.png)
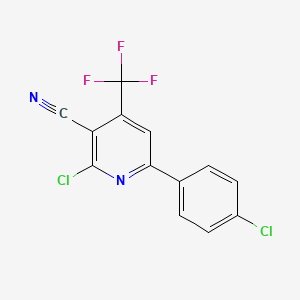
![N-[4-[6-(4-methylpiperidino)pyridazin-3-yl]phenyl]-2-furamide](/img/structure/B2842500.png)
